molecular formula C9H7N3O4 B088586 N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine CAS No. 13442-15-4

N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine

Cat. No.: B088586
CAS No.: 13442-15-4
M. Wt: 221.17 g/mol
InChI Key: KRGQNZRSACEPDG-UHFFFAOYSA-N
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Description

N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine is a synthetic compound known for its significant biological and chemical properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is particularly notable for its genotoxic and mutagenic effects, making it a valuable tool in scientific research, especially in the fields of cancer research and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, followed by recrystallization from methanol to obtain the pure compound . The reaction conditions generally require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as phenylhydrazine and sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include 4-nitroquinoline 1-oxide, 4-aminoquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine involves its interaction with DNA. The compound forms stable adducts with DNA, leading to mutations and genotoxic effects. It is metabolized into a highly reactive intermediate, which then covalently binds to DNA, causing oxidative damage, single-strand breaks, and DNA-protein crosslinks . These interactions disrupt normal cellular processes and can lead to cell death or malignant transformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific genotoxic properties and its ability to form stable DNA adducts. This makes it particularly valuable in research focused on understanding the mechanisms of mutagenesis and carcinogenesis .

Properties

CAS No.

13442-15-4

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-2-1-6(12(15)16)5-7(8)9/h1-5,13-14H

InChI Key

KRGQNZRSACEPDG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O

Origin of Product

United States

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